molecular formula C12H10N2O2 B2458595 N-(4-hydroxyquinolin-6-yl)prop-2-enamide CAS No. 2361642-39-7

N-(4-hydroxyquinolin-6-yl)prop-2-enamide

Cat. No.: B2458595
CAS No.: 2361642-39-7
M. Wt: 214.224
InChI Key: RBGUDSVDNULKBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-hydroxyquinolin-6-yl)prop-2-enamide: is a compound belonging to the quinoline family, which is known for its diverse biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-hydroxyquinolin-6-yl)prop-2-enamide typically involves the reaction of quinoline derivatives with appropriate reagents under controlled conditions. One common method involves the condensation of 4-hydroxyquinoline with acylating agents to form the desired compound .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: N-(4-hydroxyquinolin-6-yl)prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced functional groups .

Mechanism of Action

The mechanism of action of N-(4-hydroxyquinolin-6-yl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes and receptors. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Uniqueness: N-(4-hydroxyquinolin-6-yl)prop-2-enamide is unique due to its specific structural features, which confer distinct biological activities.

Properties

IUPAC Name

N-(4-oxo-1H-quinolin-6-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-2-12(16)14-8-3-4-10-9(7-8)11(15)5-6-13-10/h2-7H,1H2,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBGUDSVDNULKBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC2=C(C=C1)NC=CC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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